N-(2,4,5-trimethoxybenzyl)cyclopentanamine
Description
Properties
IUPAC Name |
N-[(2,4,5-trimethoxyphenyl)methyl]cyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-17-13-9-15(19-3)14(18-2)8-11(13)10-16-12-6-4-5-7-12/h8-9,12,16H,4-7,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPZELGBTGNVDO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1CNC2CCCC2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354507 | |
| Record name | N-(2,4,5-trimethoxybenzyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499997-33-0 | |
| Record name | N-Cyclopentyl-2,4,5-trimethoxybenzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=499997-33-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2,4,5-trimethoxybenzyl)cyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70354507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques Applied to Related Compounds
Mass Spectrometry (MS): This technique provides information about the mass-to-charge ratio of the molecule and its fragments. In positive-ion electrospray ionization (ESI), the molecule would be expected to protonate, likely on the nitrogen atom, to form an [M+H]⁺ ion. The fragmentation pattern can be predicted by examining its precursors and related structures. For instance, the mass spectrum of the parent amine, cyclopentanamine, shows characteristic fragmentation of the cyclopentyl ring. nist.gov The trimethoxybenzyl portion is related to 2,4,5-trimethoxybenzaldehyde, whose ESI-QTOF mass spectrum has been documented, providing insight into the fragmentation of the substituted benzene (B151609) ring. massbank.eu A detailed mass spectrometric investigation of nitrogen-containing metabolites in plant extracts demonstrates that fragmentation often occurs at the bonds adjacent to the nitrogen atom, which would suggest the potential for cleavage between the benzyl (B1604629) group and the nitrogen, or fragmentation of the N-cyclopentyl bond in the title compound. nih.gov
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For N-(2,4,5-trimethoxybenzyl)cyclopentanamine, characteristic absorption bands would be expected. Analysis of related dibenzalcyclopentanone derivatives provides a reference for some of these vibrations. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would provide the most detailed structural information. The ¹H NMR spectrum would reveal distinct signals for the protons on the aromatic ring, the methoxy (B1213986) groups, the benzylic methylene (B1212753) bridge, and the cyclopentyl ring. The chemical shifts and coupling patterns would confirm the substitution pattern of the benzene ring and the connectivity of the molecular fragments.
| Functional Group | Expected Spectroscopic Signature (¹H NMR, ¹³C NMR, IR) |
|---|---|
| Aromatic Ring (2,4,5-trisubstituted) | ¹H NMR: Two singlets in the aromatic region (~6.5-7.0 ppm). ¹³C NMR: Six distinct signals in the aromatic region (~110-160 ppm). IR: C-H stretching (~3000-3100 cm⁻¹), C=C stretching (~1500-1600 cm⁻¹). |
| Methoxy Groups (-OCH₃) | ¹H NMR: Three sharp singlets (~3.7-3.9 ppm). ¹³C NMR: Three signals (~55-60 ppm). IR: C-O stretching (~1020-1250 cm⁻¹). |
| Secondary Amine (N-H) | ¹H NMR: Broad singlet, chemical shift variable. IR: N-H stretching (~3300-3500 cm⁻¹, typically weak). |
| Cyclopentyl Group | ¹H NMR: Complex multiplets in the aliphatic region (~1.2-2.0 ppm). ¹³C NMR: Multiple signals in the aliphatic region (~20-40 ppm). IR: C-H stretching (~2850-2960 cm⁻¹). |
| Benzylic Methylene (-CH₂-) | ¹H NMR: Singlet or doublet (if coupled to N-H) around 3.6-4.0 ppm. ¹³C NMR: Signal around 45-55 ppm. |
Crystallographic Studies of Structurally Analogous Compounds
X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. While the crystal structure for this compound itself is not publicly documented, valuable insights can be gained from structurally analogous compounds, such as 2,5-bis(3,4,5-trimethoxybenzylidene)cyclopentanone. nih.gov
| Parameter | Value |
|---|---|
| Chemical Formula | C₂₅H₂₈O₇ |
| Molecular Weight | 440.47 |
| Crystal System | Monoclinic |
| a | 18.573 (4) Å |
| b | 15.231 (3) Å |
| c | 8.8460 (18) Å |
| β | 113.99 (3)° |
| Volume (V) | 2286.2 (10) ų |
| Z (Molecules per unit cell) | 4 |
Analysis of Conformational Preferences and Stereoisomerism
The flexibility of this compound allows it to adopt various conformations in solution. The analysis of these preferences is key to understanding its interactions and properties.
Stereoisomerism: Stereoisomerism in substituted cyclopentanes is common, often leading to cis and trans isomers when the ring has at least two substituents. libretexts.org For the title compound, this compound, the cyclopentyl ring itself is monosubstituted at the nitrogen atom. Therefore, configurational stereoisomers like cis/trans would only arise if there were additional substituents on the cyclopentane (B165970) ring. As such, the primary stereochemical considerations revolve around conformational isomerism.
Conformational Preferences: The most significant conformational freedom in this molecule involves rotation around the single bonds, particularly the C(benzyl)-N bond. The spatial arrangement of the bulky 2,4,5-trimethoxybenzyl group relative to the cyclopentyl group is dictated by the need to minimize steric hindrance. Studies on analogous N-benzyl substituted heterocyclic systems, such as 5-benzylimidazolidin-4-ones, have shown that the benzyl group's conformation is critical in shielding one face of the molecule. ethz.ch
Computational and Theoretical Chemistry Investigations
Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies
Quantum mechanical and Density Functional Theory (DFT) calculations are powerful tools for investigating the intricate details of molecular structures and reactions. While specific QM/DFT studies on N-(2,4,5-trimethoxybenzyl)cyclopentanamine are not extensively documented in publicly available literature, research on analogous compounds provides a solid foundation for understanding its characteristics.
Electronic Structure and Molecular Orbital Analysis
The electronic structure of a molecule dictates its reactivity and physical properties. For molecules similar to this compound, DFT methods are employed to analyze molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability and reactivity.
Natural Bond Orbital (NBO) analysis is another valuable technique used to understand delocalization of electron density and hyperconjugative interactions. In related methoxy-substituted aromatic compounds, NBO analysis has revealed significant interactions between the lone pair electrons of the oxygen atoms in the methoxy (B1213986) groups and the antibonding orbitals of the aromatic ring. nih.gov For instance, in 5,6-dimethoxy-1-indanone, a molecule with a similar methoxybenzene moiety, hyperconjugative interactions contribute to the stabilization of the molecule. nih.gov These n→π* interactions, where electrons from a non-bonding orbital (n) are donated to an adjacent anti-bonding π* orbital, are a common feature in such systems. nih.govrsc.org It is plausible that similar electronic interactions are present in this compound, influencing its conformational preferences and reactivity.
Localized molecular orbital calculations on related N-sulphinosulphimides have shown that the nature of the bonding, including the delocalization of lone pairs and the participation of d-orbitals on sulfur atoms, can be elucidated through these computational methods. rsc.org
Reaction Pathway and Mechanism Elucidation (e.g., C-N bond activation in related amine/ketone couplings)
DFT studies have been instrumental in elucidating the mechanisms of reactions involving the activation of C-N bonds, a key aspect of the chemistry of amines. For example, the nickel-catalyzed cross-coupling of aryl amides, which involves the cleavage of a C-N bond, has been investigated using DFT calculations. These studies support the hypothesis of a Ni(0)/Ni(II) catalytic cycle. acs.org
Furthermore, the activation of C-N bonds in allylic amines for palladium-catalyzed allylic alkylation with carbonyl compounds has been shown to be facilitated by hydrogen bonding with alcohol solvents. acs.orgorganic-chemistry.org Mechanistic studies, likely supported by computational models, indicate that the reaction proceeds through the formation of a Pd-olefin complex, followed by hydrogen-bond-activated C-N bond cleavage to form a stable Pd-allylic complex. organic-chemistry.org Recent advancements have also explored electrochemical methods for C-N bond activation in the reductive coupling of Katritzky salts, offering a catalyst-free platform for such transformations. nih.gov
In the context of ketone and ester functionalization, DFT studies have supported the role of cationic Pd(II) complexes with monoprotected amino neutral amide (MPANA) ligands in enhancing catalyst-substrate affinity and facilitating the C-H cleavage step, which can be a competing or subsequent step to C-N bond modifications. nih.gov These findings on related systems provide a framework for understanding the potential reactivity and degradation pathways of this compound under various catalytic conditions.
Molecular Modeling and Simulation Approaches Applied to Related Scaffolds
Molecular modeling and simulations are essential for predicting how a molecule might interact with biological targets and for understanding its dynamic behavior.
Molecular Docking Studies for Ligand-Target Interactions (e.g., with enzymes)
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is widely used in drug discovery to screen for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as an enzyme or receptor. mdpi.comnih.gov
For scaffolds related to this compound, molecular docking studies have been performed to evaluate their potential as inhibitors of various enzymes. For instance, derivatives of N-phenylacetamide-2-oxoindole have been docked into the active sites of human carbonic anhydrase isoforms to predict their binding conformations and affinities. nih.govnih.gov Similarly, docking studies on 5-indolylmethylen-4-oxo-2-thioxothiazolidine derivatives have been used to elucidate their probable mechanism of action against bacterial and fungal targets. mdpi.com In a study on new edaravone (B1671096) analogs, molecular docking revealed that the compounds fit well into the binding site of the RIPK3 protein, suggesting a potential therapeutic strategy for necroptosis-related illnesses. researchgate.net
These studies typically involve preparing the protein and ligand structures, defining a binding site (or performing a blind docking), and then using a scoring function to rank the different poses of the ligand in the active site. The results can provide valuable information about key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-protein complex.
Conformational Analysis and Energy Minimization
The biological activity of a molecule is often dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable low-energy conformations of a molecule. This is typically done by systematically rotating rotatable bonds and calculating the potential energy of each resulting conformer.
For related molecules, such as 5,6-dimethoxy-1-indanone, conformational analysis has been performed by varying the dihedral angles of the methoxy groups to find the global minimum energy structure. nih.gov The results of such analyses can be correlated with experimental data from techniques like X-ray diffraction. nih.gov In another example, the stereochemical assignments of cyclopropane (B1198618) products from an organocatalytic reaction were confirmed by comparing experimentally determined NMR coupling constants with those calculated for different conformations at the B3LYP+GD3BJ/Def2-TZVPP level of theory. ic.ac.uk This highlights the power of computational methods in confirming structural assignments.
For this compound, a conformational analysis would involve exploring the rotational freedom around the C-N bond and the bonds connecting the methoxy groups to the benzyl (B1604629) ring to identify the most stable spatial arrangements of the molecule.
Prediction of Physico-Chemical Descriptors Relevant to Molecular Interactions (e.g., Topological Polar Surface Area, LogP, Hydrogen Bond Acceptors/Donors for related compounds)
Physicochemical descriptors are crucial for predicting the pharmacokinetic and pharmacodynamic properties of a molecule. Quantitative Structure-Activity Relationship (QSAR) studies often use these descriptors to build mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.net
Key descriptors include:
Topological Polar Surface Area (TPSA): This is a measure of the surface area of a molecule that arises from polar atoms (usually oxygens and nitrogens) and their attached hydrogens. It is a good predictor of drug absorption and transport properties.
LogP: The logarithm of the partition coefficient between octanol (B41247) and water, LogP is a measure of a molecule's hydrophobicity. It influences how a drug is distributed in the body.
Hydrogen Bond Acceptors/Donors: The number of hydrogen bond acceptors and donors in a molecule is critical for its interaction with biological targets and for its solubility.
While specific predicted values for this compound are not available in the provided search results, data for the parent compound, N-benzylcyclopentanamine, can be found in databases like PubChem. nih.gov For more complex molecules, these descriptors are often calculated using computational software. For example, QSAR studies on biphenyl (B1667301) analogues of 2-nitroimidazo-[2,1-b] acs.orgnih.gov-oxazines have used such descriptors to explore the importance of hydrophobicity, branching, and the presence of electronegative atoms for their antitubercular activity. researchgate.net
Applications in Chemical Synthesis and Future Research Directions
Role as a Versatile Chemical Building Block for Complex Molecule Synthesis
N-(2,4,5-trimethoxybenzyl)cyclopentanamine serves as a valuable scaffold in the construction of more complex molecular architectures. Its utility as a building block stems from the reactivity of its constituent parts: the nucleophilic secondary amine and the functionalized aromatic ring. The secondary amine can undergo a variety of chemical transformations, including acylation, alkylation, and arylation, to introduce new functional groups.
For instance, the amine moiety can be used to form amide bonds through reactions with carboxylic acids or their derivatives, a fundamental transformation in organic synthesis. mdpi.com Similarly, it can react with alkyl or aryl halides in substitution reactions to generate tertiary amines. The trimethoxy-substituted benzyl (B1604629) group can also be a site for further chemical modification, or it can influence the electronic and steric properties of the molecule. The synthesis of various benzylamine (B48309) derivatives demonstrates the versatility of this class of compounds in creating diverse chemical structures. nih.govorgsyn.org The cyclopentyl group provides a non-aromatic, cyclic scaffold that can be incorporated into larger polycyclic systems. The combination of these features allows for the systematic construction of complex molecules with potential applications in various fields of chemical research.
Potential in Catalytic Applications (drawing parallels from functionalized quinuclidines and Brønsted base catalysis)
The nitrogen atom in this compound possesses a lone pair of electrons, enabling it to function as a Brønsted base by accepting a proton. This characteristic suggests its potential use as an organocatalyst. Chiral organic Brønsted bases have emerged as powerful tools for enantioselective transformations. researchgate.net
Parallels can be drawn to other amine-based catalysts, such as functionalized quinuclidines, which are known to be effective in a range of chemical reactions. Brønsted base catalysis often involves the activation of a substrate through deprotonation, increasing its nucleophilicity. Tertiary amines are a common functional group in such catalysts. researchgate.net Given its secondary amine structure, this compound or its tertiary amine derivatives could potentially catalyze reactions such as Michael additions, aldol (B89426) condensations, and acyl transfer reactions. The trimethoxybenzyl group might influence the catalyst's solubility, stability, and steric environment, which could be fine-tuned to achieve specific catalytic outcomes. For example, in palladium-catalyzed allylic C-H amination, a Brønsted base can be used to promote the reaction. scispace.comorganic-chemistry.org Further research could explore the catalytic activity of this compound and its derivatives in various organic transformations.
Rational Design and Synthesis of Novel this compound Derivatives for Academic Exploration
The rational design and synthesis of novel derivatives of this compound offer a rich field for academic exploration. Modifications can be systematically introduced to different parts of the molecule to study structure-activity relationships or to develop new compounds with tailored properties.
Potential Modifications:
Aromatic Ring Substitution: The number and position of the methoxy (B1213986) groups on the benzyl ring could be altered. Other substituents, such as halogens, alkyl groups, or nitro groups, could be introduced to modulate the electronic properties of the aromatic ring.
Cycloalkyl Ring Variation: The cyclopentyl group could be replaced with other cycloalkyl rings (e.g., cyclobutyl, cyclohexyl, or cycloheptyl) to investigate the effect of ring size on the molecule's properties. epa.gov
N-Substitution: The secondary amine provides a reactive handle for introducing a wide variety of substituents. This could include different alkyl, aryl, or functionalized groups to create a library of tertiary amine derivatives.
The synthesis of such derivatives could be achieved through established synthetic methodologies, such as the condensation of 3,4,5-trimethoxybenzyl chloride with various amines or reductive amination between a substituted benzaldehyde and an amine. nih.gov
| Modification Site | Example of Modification | Potential Impact |
| Benzyl Ring | Change methoxy group positions | Alter electronic properties |
| Benzyl Ring | Introduce electron-withdrawing groups | Modify reactivity |
| Cycloalkyl Moiety | Replace cyclopentyl with cyclohexyl | Change steric hindrance |
| Amine Group | Alkylation to form a tertiary amine | Increase basicity, modify catalytic activity |
Development of Advanced Analytical and Synthetic Methodologies Utilizing the Compound
The study of this compound and its derivatives necessitates the use of advanced analytical techniques for their characterization. nih.gov These methods are crucial for confirming the structure, purity, and properties of newly synthesized compounds.
Analytical Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the molecular structure and confirming the connectivity of atoms.
Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are used to determine the molecular weight and fragmentation patterns, which aid in structural identification. nih.gov
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are vital for assessing the purity of the compound and for separating it from reaction mixtures.
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the presence of key functional groups, such as the N-H bond in the secondary amine.
From a synthetic perspective, the development of novel and efficient methods for the synthesis of this compound and its analogues is an area of interest. This could involve exploring greener synthetic routes, employing new catalysts, or developing one-pot procedures to improve yield and reduce waste. orgsyn.orgmdpi.com
Identification of Unexplored Avenues for Fundamental Academic Research on this compound
While the potential applications of this compound can be inferred from its structure, many avenues for fundamental academic research remain unexplored.
Future Research Directions:
Catalysis Research: A systematic investigation into the catalytic activity of this compound and its derivatives in a broad range of organic reactions would be a valuable contribution. This could include studying its effectiveness as a Brønsted base or as a ligand for transition metal catalysts.
Supramolecular Chemistry: The trimethoxybenzyl group could participate in non-covalent interactions, such as hydrogen bonding and π-stacking. Research into the self-assembly properties of this compound and its derivatives could lead to the development of new supramolecular structures.
Stereoselective Synthesis: The synthesis of chiral analogues of this compound could open up possibilities for its use in asymmetric catalysis, where the creation of a single enantiomer of a product is desired.
Mechanistic Studies: Detailed mechanistic investigations of reactions involving this compound, either as a reactant, intermediate, or catalyst, would provide fundamental insights into its chemical behavior.
Materials Science: Incorporation of this molecular scaffold into larger polymeric structures could lead to new materials with interesting optical, electronic, or thermal properties.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
